molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B127064
M. Wt: 212.29 g/mol
InChI Key: HNINFCBLGHCFOJ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" is a structurally complex molecule that is related to various research efforts in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization . These methods suggest that the synthesis of "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" could also involve a cyclization step, potentially starting from a diamino alcohol or a related precursor.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of diastereomers in the crystal . The chiral version of this compound was also characterized, showing an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . These findings indicate that "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" would likely have a complex molecular geometry that could be similarly analyzed.

Chemical Reactions Analysis

The chemistry of related 8-azabicyclo[3.2.1]octanes includes a variety of reactions such as mesylation, elimination, reduction, and Grob fragmentation, as well as stereoselective epoxidation and ring-opening reactions . These reactions demonstrate the reactivity of the bicyclic framework and suggest that "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" could undergo similar transformations, potentially leading to a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are closely related to their molecular structures. For instance, the crystallographic characterization of 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes revealed significant geometry changes upon electron loss, which can affect their physical properties such as solubility and density . These insights suggest that the physical and chemical properties of "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" would be influenced by its specific substituents and the electronic environment of the bicyclic system.

Scientific Research Applications

Application 1: Preparation of Substituted Pyrrolo [2,3-b]pyridines

  • Summary of the Application : Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of substituted pyrrolo [2,3-b]pyridines .
  • Results or Outcomes : The outcome of this application is the successful synthesis of substituted pyrrolo [2,3-b]pyridines. These compounds are known for their ability to suppress toxic endoplasmic reticulum stress .

Application 2: Preparation of Isoquinolinone Derivatives

  • Summary of the Application : Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof .
  • Results or Outcomes : The outcome of this application is the successful synthesis of isoquinolinone derivatives. These compounds are used for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .

Safety And Hazards

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is an important intermediate for new dopamine transporter inhibitors . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . These applications suggest potential future directions in the fields of neuroscience and cellular biology.

properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINFCBLGHCFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577768
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS RN

149771-44-8
Record name 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=149771-44-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Boc-3,8-diaza-bicyclo[3.2.1]octane
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Synthesis routes and methods I

Procedure details

To a stirred solution of acid VIII (0.00021 mol, 1 eq) in DMF (5 mL), EDCI (0.048 g, 0.00024 mol, 1.1 eq), HOBt (0.038 g, 0.00024 mol, 1.1 eq) and DIPEA (0.15 mL, 0.00078 mol, 2.5 eq) were added at 0° C. and stirred for 15 minutes. A solution of amine LXXI (0.00021 mol, 1 eq) was then added at 0° C. and then the resulting mixture was allowed to stir at room temperature for overnight. After completion of the reaction, water (20 mL) was added and extracted with ethyl acetate (2×30 mL). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane) to give compound in 49-55% yield.
Quantity
0.00021 mol
Type
reactant
Reaction Step One
Name
Quantity
0.048 g
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reactant
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Quantity
0.038 g
Type
reactant
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Quantity
0.15 mL
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reactant
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Quantity
5 mL
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solvent
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[Compound]
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amine
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (13.0 g, 43.0 mmol), palladium on carbon (4.0 g, 5%) and ethanol (100 ml, 99%) was stirred under hydrogen. The mixture was filtered on celite, dried and evaporated. A white powder was isolated. Yield 8.4 g (92%). Mp 103.4-106° C.
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (6.54 mmol) in methanol (85 mL) was treated with ammonium hydroxide (8.5 mL) and stirred overnight at room temperature. The mixture was concentrated under reduced pressure and purified by chromatography on silica gel (5% MeOH, 0.5% NH4OH in CH2Cl2; then 10% MeOH, 1% NH4OH in CH2Cl2) to provide the title compound. MS (DCI/NH3) m/z: 213 (M+H)+; 1H NMR (CDCl3) δ 1.47 (s, 9H), 1.81 (m, 2H), 1.94 (m, 2H), 2.65 (dd, 2H), 3.00 (br, 2H), 4.11 (br, 2H).
Quantity
6.54 mmol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, Pd(OH)2-C (1.1 g) in MeOH (22 mL) was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature. The mixture was filtered through celite and the filtrate was concentrated in vacuo to give a product (1.45 g, 94%) as a white solid. This product was used for next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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